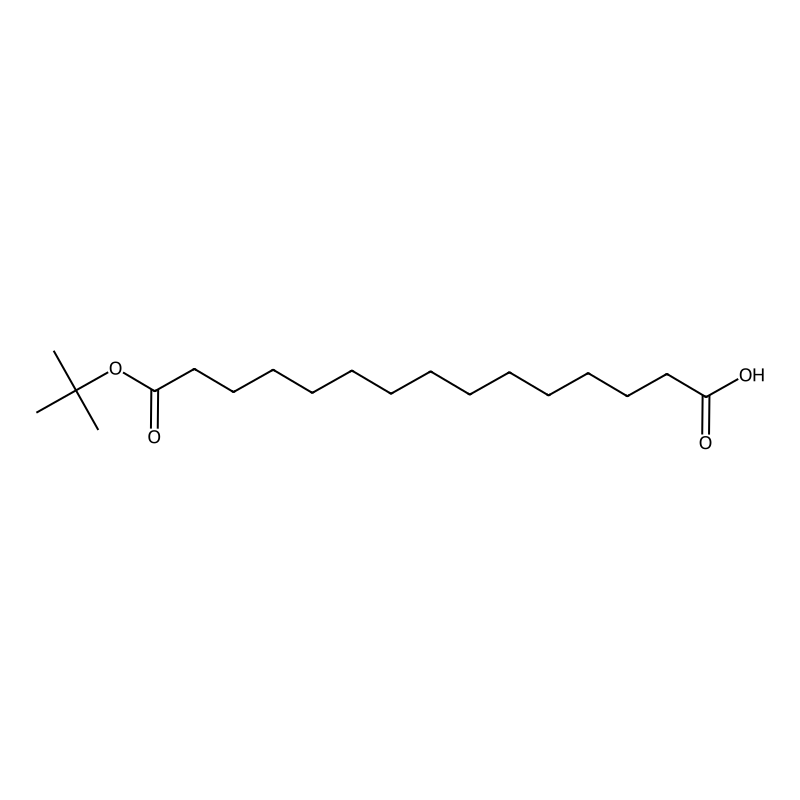15-(tert-Butoxy)-15-oxopentadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dipeptide Synthesis
Field: Organic Chemistry
Application Summary: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used in dipeptide synthesis.
Method of Application: The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes.
Polymerization of N-carboxyanhydrides
Field: Polymer Chemistry
Application Summary: N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized and polymerized to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine).
Method of Application: The polymerization of tBuO2Pr-NCA is controlled, and the resulting polymers have molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026).
15-(tert-Butoxy)-15-oxopentadecanoic acid is a chemical compound with the CAS number 905302-42-3. It has a molecular weight of approximately 328.49 g/mol and features a unique structure characterized by the presence of a tert-butoxy group and a ketone functional group at the 15th carbon of a pentadecanoic acid chain. This compound is recognized for its potential applications in various chemical processes, particularly in the production of surfactants and emulsifiers .
The chemical reactivity of 15-(tert-Butoxy)-15-oxopentadecanoic acid primarily involves nucleophilic attack at the carbonyl carbon of the ketone group. This can lead to:
- Hydrolysis: Under acidic or basic conditions, the tert-butoxy group can be cleaved, resulting in the formation of 15-oxopentadecanoic acid.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications such as flavoring agents and fragrances.
- Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 15-(tert-butoxy)-15-hydroxypentadecanoic acid .
- Antimicrobial Activity: Some fatty acids and their derivatives have shown potential antimicrobial properties.
- Anti-inflammatory Effects: Fatty acids can influence inflammatory pathways, potentially offering therapeutic benefits.
- Metabolic Effects: Certain fatty acids play roles in metabolic processes, affecting lipid metabolism and energy homeostasis .
The synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic acid can be achieved through several methods:
- Oxidation of Pentadecanoic Acid: Starting from pentadecanoic acid, oxidation can be performed using reagents like chromium trioxide or potassium permanganate to introduce the ketone functionality.
- Tert-butylation: The introduction of the tert-butoxy group can be accomplished via nucleophilic substitution reactions using tert-butanol in the presence of an acid catalyst.
- Combination Approaches: A combination of oxidation and alkylation reactions may also be employed to synthesize this compound efficiently .
15-(tert-Butoxy)-15-oxopentadecanoic acid has several notable applications:
- Surfactants and Emulsifiers: Its unique structure makes it suitable for use in formulating surfactants that stabilize emulsions in cosmetic and pharmaceutical products.
- Lubricants: The compound's properties allow it to be used in formulating lubricants for industrial applications.
- Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly for compounds requiring fatty acid derivatives .
Several compounds share structural similarities with 15-(tert-Butoxy)-15-oxopentadecanoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pentadecanoic Acid | Saturated fatty acid | Naturally occurring; found in palm oil |
| 15-Oxopentadecanoic Acid | Ketone functional group | Lacks tert-butoxy substitution |
| Tert-butyl Acetate | Ester derived from acetic acid | Used as a solvent; different functional groups |
| Oleic Acid | Unsaturated fatty acid | Contains a double bond; different properties |
The uniqueness of 15-(tert-Butoxy)-15-oxopentadecanoic acid lies in its specific combination of a long-chain fatty acid structure with a tert-butoxy group, which may confer distinct physical and chemical properties compared to other similar compounds .








